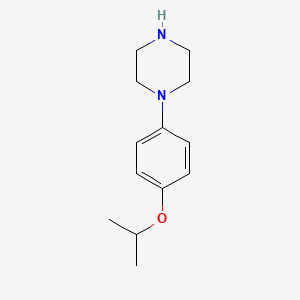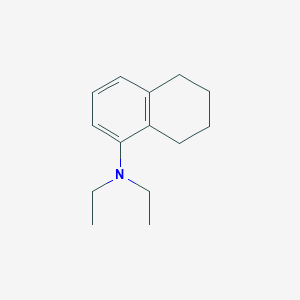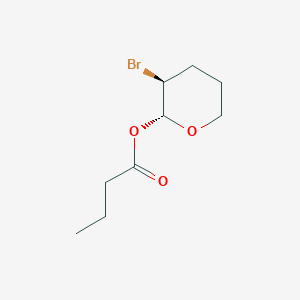
(2R,3S)-3-Bromooxan-2-yl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-Bromooxan-2-yl butanoate is an organic compound that belongs to the class of oxanes It is characterized by the presence of a bromine atom attached to the oxane ring and a butanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Bromooxan-2-yl butanoate typically involves the bromination of an oxane derivative followed by esterification. One common method involves the reaction of an oxane derivative with bromine in the presence of a suitable catalyst to introduce the bromine atom. The resulting brominated oxane is then reacted with butanoic acid or its derivatives under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-Bromooxan-2-yl butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of oxane derivatives.
Oxidation Reactions: The oxane ring can be oxidized under specific conditions to form oxirane or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated oxane derivatives.
Reduction Reactions: Products include de-brominated oxane derivatives.
Oxidation Reactions: Products include oxirane or other oxidized oxane derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-Bromooxan-2-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-Bromooxan-2-yl butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromooxan-2-yl acetate: Similar structure but with an acetate ester group instead of butanoate.
3-Chlorooxan-2-yl butanoate: Similar structure but with a chlorine atom instead of bromine.
2-Bromooxan-3-yl butanoate: Similar structure but with the bromine atom at a different position on the oxane ring.
Uniqueness
(2R,3S)-3-Bromooxan-2-yl butanoate is unique due to its specific stereochemistry and the presence of both a bromine atom and a butanoate ester group
Eigenschaften
CAS-Nummer |
189389-53-5 |
|---|---|
Molekularformel |
C9H15BrO3 |
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
[(2R,3S)-3-bromooxan-2-yl] butanoate |
InChI |
InChI=1S/C9H15BrO3/c1-2-4-8(11)13-9-7(10)5-3-6-12-9/h7,9H,2-6H2,1H3/t7-,9+/m0/s1 |
InChI-Schlüssel |
ZBOZKOVCTVWNBY-IONNQARKSA-N |
Isomerische SMILES |
CCCC(=O)O[C@@H]1[C@H](CCCO1)Br |
Kanonische SMILES |
CCCC(=O)OC1C(CCCO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


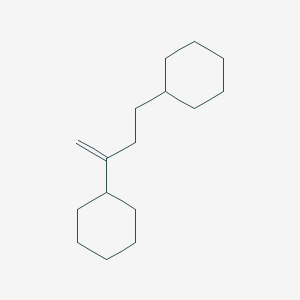
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)
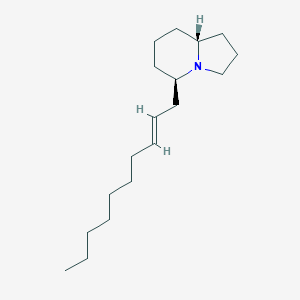

![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
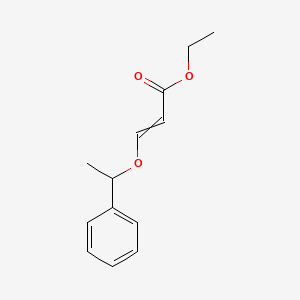
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)

